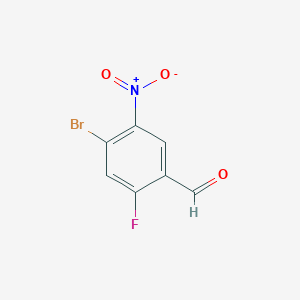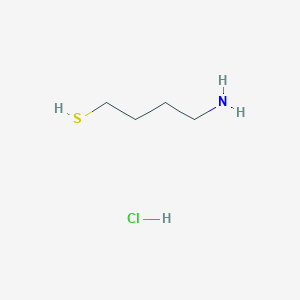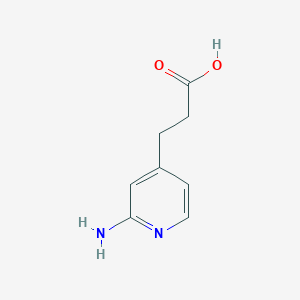
3-(2-Aminopyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-Aminopyridin-4-yl)propanoic acid is a derivative of 2-aminopyridine, which is a versatile intermediate in organic synthesis. The reactivity of 2-aminopyridine has been explored in the presence of Meldrum’s acid and aryl glyoxals or aryl aldehydes, leading to the formation of various compounds, including ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates . These reactions are significant as they provide a pathway to synthesize compounds that could have potential applications in pharmaceuticals and other industries.
Synthesis Analysis
The synthesis of related compounds to 3-(2-Aminopyridin-4-yl)propanoic acid involves the reaction of 2-aminopyridine with Meldrum’s acid and aryl glyoxals or aryl aldehydes. The process is facilitated by the use of ethanol as a solvent and acetic acid as a catalyst under reflux and microwave conditions . This method demonstrates the reactivity of 2-aminopyridine and its ability to form various substituted propanoates, which are valuable in the synthesis of complex organic molecules.
Molecular Structure Analysis
While the specific molecular structure of 3-(2-Aminopyridin-4-yl)propanoic acid is not detailed in the provided papers, the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been elucidated. This compound crystallizes in the monoclinic space group C121, with the indole ring being essentially planar and the crystal structure being stabilized by hydrogen bonds . The geometry of this molecule is comparable to related compounds, indicating that 3-(2-Aminopyridin-4-yl)propanoic acid may also exhibit a planar structure around the pyridine ring, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of 2-aminopyridine derivatives, such as 3-(2-Aminopyridin-4-yl)propanoic acid, is influenced by the presence of the amino group and the pyridine ring. These functional groups can participate in various chemical reactions, including condensation with aldehydes or ketones, which can lead to the formation of heterocyclic compounds . The amino group can also be involved in the formation of amides and other nitrogen-containing compounds, which are prevalent in many biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Aminopyridin-4-yl)propanoic acid can be inferred from the properties of similar compounds. For instance, the solubility in organic solvents such as ethanol, as well as the ability to form stable crystals suitable for X-ray analysis, suggests that this compound may have similar characteristics . The presence of both the amino and carboxylic acid functional groups implies that the compound could exhibit both acidic and basic properties, which would be important in understanding its behavior in different chemical environments.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
3-(2-Aminopyridin-4-yl)propanoic acid and its derivatives are utilized in various chemical synthesis processes. For instance, the reactivity of 2-aminopyridine with Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes leads to the formation of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions are catalyzed by acetic acid under reflux and microwave conditions, showcasing the versatility of 2-aminopyridine derivatives in synthesizing complex organic compounds (Asadi et al., 2021).
Material Science and Light Stabilization
In material science, derivatives of 3-(2-Aminopyridin-4-yl)propanoic acid are employed in the development of novel light stabilizers. For example, dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amine light stabilizer, demonstrates the application of these derivatives in enhancing the durability and stability of materials exposed to UV light. The synthesis involves Michael addition and transesterification reactions, highlighting the compound's potential in material science applications (Yi, 2008).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions derived from 3-(2-Aminopyridin-4-yl)propanoic acid analogs have been synthesized and studied as corrosion inhibitors for mild steel. These inhibitors show high efficiency in preventing corrosion, with one of the derivatives achieving an inhibition efficiency of 96.08% at low concentrations. This application is crucial in industrial settings where corrosion resistance is vital for maintaining the integrity of metal structures and components (Srivastava et al., 2017).
Fluorescence Derivatisation
Derivatives of 3-(2-Aminopyridin-4-yl)propanoic acid have been used in fluorescence derivatization of amino acids. These derivatives can be strongly fluorescent, making them suitable for biological assays where fluorescence tagging is required for visualization or quantification purposes. This application demonstrates the compound's utility in bioanalytical chemistry and diagnostics (Frade et al., 2007).
Ligand Synthesis for Metal Complexes
The Pfitzinger-type condensation involving 2-aminopyridine derivatives has been employed to synthesize ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is useful in metal complexation. These ligands are significant in the development of metal complexes for various applications, including catalysis, sensing, and materials science (Zong et al., 2008).
Propriétés
IUPAC Name |
3-(2-aminopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBXXLGUCNCWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopyridin-4-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

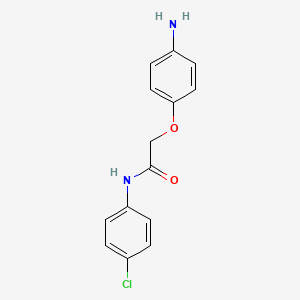
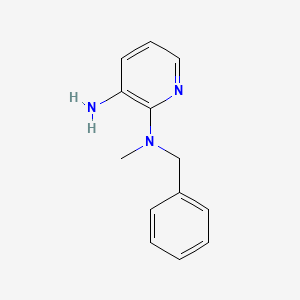
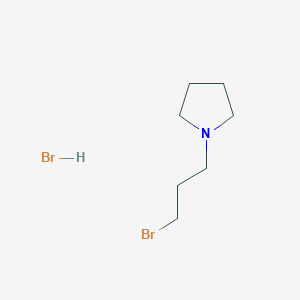


![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)



